1-Chloromethyl-2-methylnaphthalene
Overview
Description
1-Chloromethyl-2-methylnaphthalene is an organic compound with the molecular formula C12H11Cl and a molecular weight of 190.67 g/mol . It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and a methyl group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethyl-2-methylnaphthalene can be synthesized through the chloromethylation of 2-methylnaphthalene. The process involves the reaction of 2-methylnaphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The crude product is purified through recrystallization using solvents like ethanol to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethyl-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-methylnaphthalene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of 1-azidomethyl-2-methylnaphthalene or 1-thiocyanatomethyl-2-methylnaphthalene.
Oxidation: Formation of 1-chloromethyl-2-naphthoic acid or 1-chloromethyl-2-naphthaldehyde.
Reduction: Formation of 2-methylnaphthalene.
Scientific Research Applications
1-Chloromethyl-2-methylnaphthalene is utilized in various scientific research fields:
Biology: It is used in the study of molecular interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: It is employed in the manufacture of synthetic resins and as a fluorescent brightening agent.
Mechanism of Action
The mechanism of action of 1-chloromethyl-2-methylnaphthalene involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-Chloromethyl-naphthalene: Similar structure but lacks the methyl group at the 2-position.
2-Chloromethyl-naphthalene: Chloromethyl group attached at the 2-position instead of the 1-position.
1-Methylnaphthalene: Lacks the chloromethyl group, only has a methyl group at the 1-position.
Uniqueness: 1-Chloromethyl-2-methylnaphthalene is unique due to the presence of both a chloromethyl and a methyl group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
1-(chloromethyl)-2-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBYRSZXHDPASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984774 | |
Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-23-9 | |
Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6626-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloromethyl-2-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6626-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Chloromethyl)-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40984774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloromethyl-2-methylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic characteristics of 1-(Chloromethyl)-2-methylnaphthalene?
A1: 1-(Chloromethyl)-2-methylnaphthalene is an organic compound with a structure consisting of a naphthalene ring system substituted with a chloromethyl group at position 1 and a methyl group at position 2. While its exact molecular formula and weight were not provided in the abstracts, spectroscopic characterization studies using both experimental and theoretical methods were conducted. [, ] Researchers utilized FT-IR and FT-Raman techniques alongside quantum chemical calculations to analyze its vibrational frequencies and other spectroscopic properties. [] This combined approach allows for a comprehensive understanding of the molecule's structural features and behavior.
Q2: How is computational chemistry being used to study 1-(Chloromethyl)-2-methylnaphthalene?
A2: Computational chemistry plays a crucial role in understanding the properties of 1-(Chloromethyl)-2-methylnaphthalene. Researchers have employed quantum mechanical calculations to investigate various aspects of the molecule. [, ] These calculations provide insights into its molecular structure, polarizability, and hyperpolarizability. [] By simulating the molecule's behavior, scientists can predict its potential applications in areas such as non-linear optics (NLO) materials. [] This computational approach complements experimental techniques and offers a cost-effective way to explore the potential of this compound.
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